molecular formula C13H9ClIN3O2S B1463790 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 479633-70-0

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1463790
CAS No.: 479633-70-0
M. Wt: 433.65 g/mol
InChI Key: DRNWHEZFQFFNEW-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C13H9ClIN3O2S and its molecular weight is 433.65 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is the Janus kinase 3 (JAK3) enzyme . JAK3 is a critical component of the immune response, playing a key role in the signaling pathways of various cytokines and growth factors .

Mode of Action

This compound acts as a selective inhibitor of JAK3 . It binds to the active site of the enzyme, preventing it from phosphorylating and activating downstream signaling proteins . This inhibition disrupts the normal signaling pathways, leading to changes in cellular responses .

Biochemical Pathways

The inhibition of JAK3 by this compound affects several biochemical pathways. Most notably, it impacts the JAK-STAT signaling pathway, which is involved in immune cell activation and proliferation . By inhibiting JAK3, the compound disrupts this pathway, leading to a reduction in immune responses .

Pharmacokinetics

Factors such as solubility, stability, and metabolic stability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of immune responses. By inhibiting JAK3, the compound reduces the activation and proliferation of immune cells . This can lead to a decrease in inflammation and other immune responses, making the compound potentially useful in the treatment of conditions such as autoimmune diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances, such as proteins or other drugs, can influence the compound’s efficacy by altering its absorption or metabolism .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of Janus kinase (JAK) enzymes. These enzymes are part of the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . By inhibiting JAK enzymes, this compound interferes with the signaling pathway, potentially leading to therapeutic applications in cancer and inflammatory diseases .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it may impact cellular metabolism by interacting with specific enzymes and proteins involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to JAK enzymes, inhibiting their activity and disrupting the JAK-STAT signaling pathway . This inhibition leads to altered gene expression and subsequent changes in cellular function. The molecular docking studies have confirmed the binding affinities of this compound to specific targets, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark place, sealed in dry conditions, and stored in a freezer at temperatures below -20°C . Over time, the compound may degrade, leading to changes in its biochemical activity and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting JAK enzymes and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including potential damage to tissues and organs . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with JAK enzymes and its role in the JAK-STAT signaling pathway highlight its involvement in cellular metabolism and gene expression . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, further influencing cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and effects on cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity, further affecting cellular processes and functions.

Properties

IUPAC Name

4-chloro-6-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11(15)6-10-12(14)16-7-17-13(10)18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNWHEZFQFFNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClIN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680577
Record name 4-Chloro-6-iodo-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479633-70-0
Record name 4-Chloro-6-iodo-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine [5.4 g, Reference Example 3], in tetrahydrofuran (96 mL) at −78° C. was added drop wise a solution of butyl lithium in hexane (12.1 mL, 1.6M) under inert atmosphere. The solution was stirred at −78° C. for 3 hours and iodine (8.9 g) was added. The reaction mixture was stirred at −78° C. for 2 hours, and allowed to reach room temperature. The reaction mixture was partitioned between ethyl acetate and aqueous sodium sulfite solution, dried over magnesium sulfate and the solvent was evaporated under reduced pressure. The residue was subjected to flash column chromatography on silica eluting with a gradient of ethyl acetate and cyclohexane (50:50, to 100, v/v) to give the title compound (1.52 g) as an amorphous solid. MS: 434 [MH]+. LCMS (Method B) RT=4.26 minutes.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
Quantity
12.1 mL
Type
solvent
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.